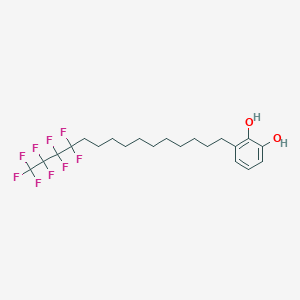
16-Hydroxyequilenin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
16-Hydroxyequilenin is a naturally occurring estrogenic compound found in the urine of pregnant mares. It is a derivative of equilin, a major component of conjugated equine estrogens (CEE) used in hormone replacement therapy (HRT) for menopausal women. This compound has been the subject of scientific research due to its potential therapeutic applications in treating various diseases.
Wirkmechanismus
16-Hydroxyequilenin binds to estrogen receptors (ER) α and β and activates various signaling pathways. In breast tissue, it can act as an antagonist and prevent the growth of cancer cells. In bone tissue, it can act as an agonist and promote bone growth. In brain tissue, it can act as an agonist and improve cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of breast cancer cells by inducing apoptosis. In animal studies, it has been shown to improve bone density and prevent bone loss. It has also been shown to improve cognitive function and reduce the risk of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
16-Hydroxyequilenin has several advantages for lab experiments. It is a naturally occurring compound, which means that it is readily available. It can be synthesized in large quantities with high purity, which makes it ideal for in vitro and in vivo studies. However, there are limitations to its use in lab experiments. It has a short half-life, which means that it needs to be administered frequently to maintain therapeutic levels. It also has limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 16-Hydroxyequilenin. One direction is to study its potential therapeutic applications in other diseases such as prostate cancer and cardiovascular disease. Another direction is to develop novel formulations of this compound that can improve its solubility and bioavailability. Additionally, more studies are needed to understand the mechanism of action of this compound in different tissues and to identify potential side effects. Overall, the research on this compound has shown promising results and has the potential to lead to the development of new treatments for various diseases.
Synthesemethoden
16-Hydroxyequilenin can be synthesized from equilin through a series of chemical reactions. The first step involves the oxidation of equilin to form 8,9-dihydroequilin. This is followed by a rearrangement reaction to form 8,9-dihydro-16α-hydroxyequilin. The final step involves the oxidation of 8,9-dihydro-16α-hydroxyequilin to form this compound. The synthesis method has been optimized to increase the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
16-Hydroxyequilenin has been studied for its potential therapeutic applications in treating various diseases such as osteoporosis, breast cancer, and Alzheimer's disease. In vitro studies have shown that this compound has a selective estrogen receptor modulator (SERM) activity, which means it can act as an estrogen agonist or antagonist depending on the tissue. This property makes it a potential candidate for the treatment of breast cancer, where it can act as an antagonist in breast tissue and prevent the growth of cancer cells.
Eigenschaften
CAS-Nummer |
131944-03-1 |
|---|---|
Molekularformel |
C15H20O4 |
Molekulargewicht |
282.3 g/mol |
IUPAC-Name |
(13S,14S,16R)-3,16-dihydroxy-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C18H18O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h2-5,8,15-16,19-20H,6-7,9H2,1H3/t15-,16+,18-/m0/s1 |
InChI-Schlüssel |
LQWLXDFIJGWIMM-JZXOWHBKSA-N |
Isomerische SMILES |
C[C@]12CCC3=C([C@@H]1C[C@H](C2=O)O)C=CC4=C3C=CC(=C4)O |
SMILES |
CC12CCC3=C(C1CC(C2=O)O)C=CC4=C3C=CC(=C4)O |
Kanonische SMILES |
CC12CCC3=C(C1CC(C2=O)O)C=CC4=C3C=CC(=C4)O |
Synonyme |
16-hydroxy-equilenin 16-hydroxyequilenin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{4-[(4-ethylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B236707.png)
![N-(4-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B236714.png)
![N-[4-(isobutyrylamino)phenyl]-3,5-dimethoxybenzamide](/img/structure/B236734.png)

![2-(4-ethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide](/img/structure/B236760.png)


![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B236776.png)



![methyl (3S)-4-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-6-amino-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]-2,3-dihydropyrrol-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate](/img/structure/B236791.png)
